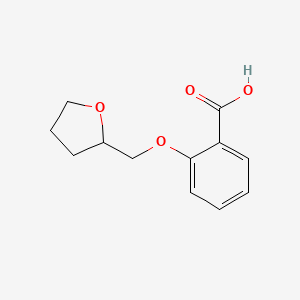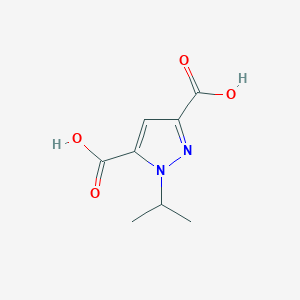
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of ions across cell membranes. CFTRinh-172 has been widely used in scientific research to study the physiological and biochemical effects of CFTR inhibition.
Wirkmechanismus
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 inhibits the function of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide by binding to a specific site on the protein. This binding prevents the channel from opening, thereby reducing the movement of ions across the cell membrane. This inhibition of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide function has been shown to have a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the transport of chloride ions across cell membranes, which can lead to changes in pH and ion concentrations within cells. N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 has also been shown to reduce the secretion of mucus in the airways, which can be beneficial in conditions such as cystic fibrosis. Additionally, N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 has been shown to reduce the activity of certain enzymes, such as proteases, which can be involved in the development of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and used to study the effects of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide inhibition. It has been shown to have a high degree of specificity for N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide, which reduces the likelihood of off-target effects. However, there are also limitations to the use of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 in lab experiments. It can be difficult to determine the optimal concentration of the inhibitor to use, and it may have variable effects depending on the cell type or experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172. One area of interest is the development of new therapies for cystic fibrosis and other conditions involving N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide dysfunction. N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 may also be useful in studying the role of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide in various disease states, such as cancer and inflammation. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide inhibition and to optimize the use of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 in lab experiments.
Synthesemethoden
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 can be synthesized using a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 2,2,3,3-tetrafluoropropene with methylamine and pyridine-3-carboxylic acid to form N-(2,2,3,3-tetrafluoropropoxy)-3-cyanomethylpyridine carboxamide. This intermediate compound is then reacted with hydrogen cyanide to form N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 has been widely used in scientific research to study the physiological and biochemical effects of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide inhibition. It has been used to investigate the role of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide in various cellular processes, including ion transport, cell proliferation, and apoptosis. N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamideinh-172 has also been used to study the effects of N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide inhibition on disease states, such as cystic fibrosis, and to develop new therapies for these conditions.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O2/c12-10(13)11(14,15)6-20-8-2-1-7(5-18-8)9(19)17-4-3-16/h1-2,5,10H,4,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJNOWTADCDAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC#N)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-6-(2,2,3,3-tetrafluoropropoxy)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)

![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)






![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)
